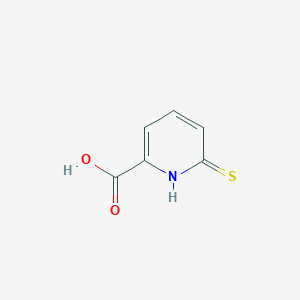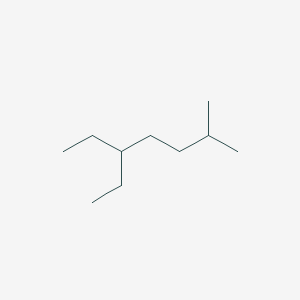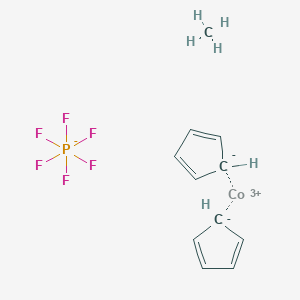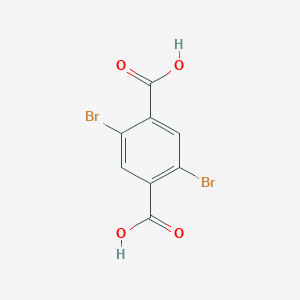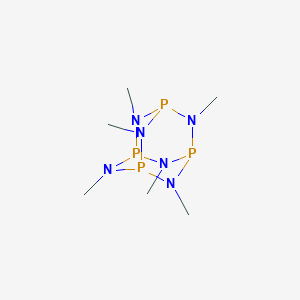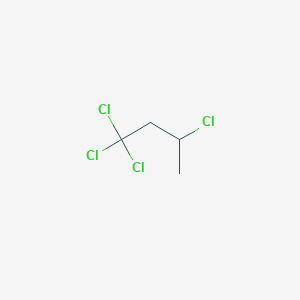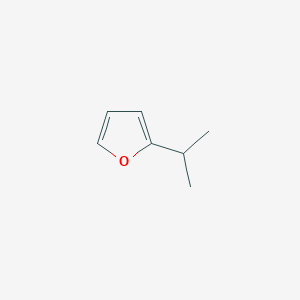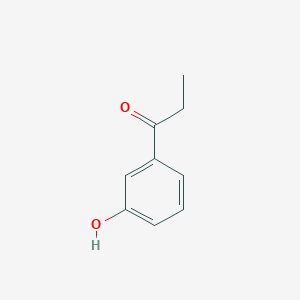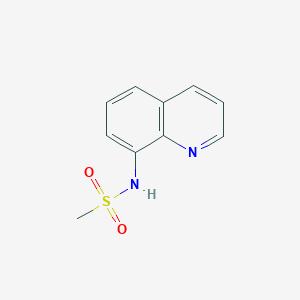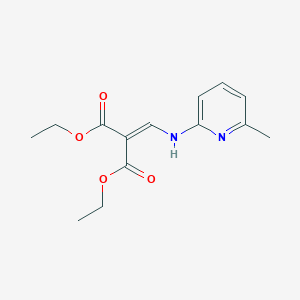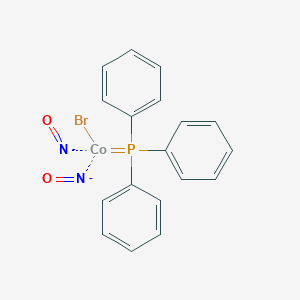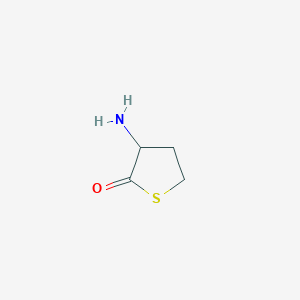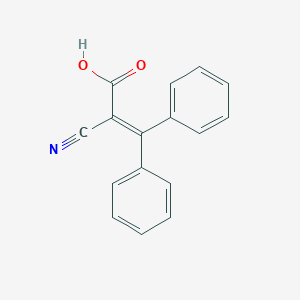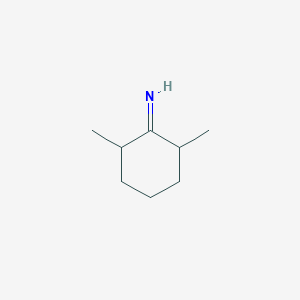
Cyclohexanimine, 2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanimine, 2,6-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is also known as 2,6-Dimethylcyclohexylamine or DMCHA.
Mécanisme D'action
The mechanism of action of Cyclohexanimine, 2,6-dimethyl- is not well understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes can then participate in various catalytic reactions.
Effets Biochimiques Et Physiologiques
Cyclohexanimine, 2,6-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Cyclohexanimine, 2,6-dimethyl- in lab experiments is its high selectivity and yield during synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of this compound is its limited solubility in polar solvents, which can hinder its use in certain applications.
Orientations Futures
There are several future directions for the study of Cyclohexanimine, 2,6-dimethyl-. One potential avenue is the investigation of its potential applications in organic synthesis. It may also be studied for its potential use as a ligand in the synthesis of other metal complexes. Further research may also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Cyclohexanimine, 2,6-dimethyl- is a unique chemical compound that has been widely used in scientific research. Its high selectivity and yield during synthesis make it a valuable compound for various applications. While its mechanism of action and potential biochemical and physiological effects are not well understood, further research may shed light on its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Cyclohexanimine, 2,6-dimethyl- can be achieved through several methods. One of the most commonly used methods is the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product with high selectivity and yield.
Applications De Recherche Scientifique
Cyclohexanimine, 2,6-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is its use as a ligand in the synthesis of metal complexes. It has been used in the preparation of ruthenium complexes, which have shown promising results in catalytic reactions.
Propriétés
Numéro CAS |
13652-33-0 |
|---|---|
Nom du produit |
Cyclohexanimine, 2,6-dimethyl- |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2,6-dimethylcyclohexan-1-imine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
DQTFHATYWYGPQG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1=N)C |
SMILES canonique |
CC1CCCC(C1=N)C |
Autres numéros CAS |
13652-33-0 |
Synonymes |
2,6-Dimethylcyclohexanimine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



